molecular formula C8H4BrF3O B1374777 2-Bromo-3-(trifluoromethyl)benzaldehyde CAS No. 1114808-95-5

2-Bromo-3-(trifluoromethyl)benzaldehyde

Cat. No. B1374777
CAS RN: 1114808-95-5
M. Wt: 253.02 g/mol
InChI Key: OAQHJQAZSSRUQA-UHFFFAOYSA-N
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Description

2-Bromo-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-(trifluoromethyl)benzaldehyde is 1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H . This indicates that the molecule consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to adjacent carbon atoms, and a formyl group (CHO) attached to the carbon atom next to the bromine atom.


Physical And Chemical Properties Analysis

2-Bromo-3-(trifluoromethyl)benzaldehyde is a solid at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Functionalization

  • 2-Bromo-3-(trifluoromethyl)benzaldehyde plays a key role in the field of organic synthesis. It's used as a precursor in the functionalization of pyridines, leading to the formation of various carboxylic acids (Cottet et al., 2004).
  • This compound is also involved in the synthesis of 2-aryl-1,2-dihydrophthalazines through a reaction with arylhydrazines, highlighting its versatility in creating complex organic structures (Aljaar, Conrad, & Beifuss, 2013).

Catalysis and Chemical Reactions

  • The compound is a key intermediate in palladium-catalyzed ortho-bromination, enabling the synthesis of various substituted 2-bromobenzaldehydes. This demonstrates its role in facilitating important chemical transformations (Dubost et al., 2011).
  • It also finds application in the generation of o-quinodimethane intermediates through activation with N-heterocyclic carbenes. This process is critical for the annulation and synthesis of functionalized 1-isochromanones (Janssen‐Müller et al., 2016).

Material Science and Engineering

  • In material science, 2-Bromo-3-(trifluoromethyl)benzaldehyde is utilized in the synthesis of antimicrobial additives for lubricating oils and fuels. This underscores its importance in industrial applications and its contribution to enhancing material properties (Talybov, Akhmedova, & Yusubov, 2022).

Photolabile Protecting Group

  • It serves as a building block in the development of photolabile protecting groups for aldehydes and ketones, crucial for controlled release applications in various fields (Lu et al., 2003).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .

properties

IUPAC Name

2-bromo-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQHJQAZSSRUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743148
Record name 2-Bromo-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(trifluoromethyl)benzaldehyde

CAS RN

1114808-95-5
Record name 2-Bromo-3-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114808-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-(trifluoromethyl)benzaldehyde
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